molecular formula C11H11FN2S B13289150 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13289150
M. Wt: 222.28 g/mol
InChI Key: IEPQFFMYSNIYCI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline , derived from its structural features. The parent structure is aniline (C₆H₅NH₂), with three key substituents:

  • A methyl group (-CH₃) at position 2 of the benzene ring.
  • A fluoro group (-F) at position 3 of the benzene ring.
  • A 1,3-thiazol-5-ylmethyl group attached to the nitrogen atom of the aniline moiety.

The numbering of the benzene ring follows IUPAC priority rules, with the amino group (-NH₂) at position 1. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at position 5, with a methylene bridge (-CH₂-) connecting it to the aniline nitrogen.

Structural Representation

  • Molecular formula : C₁₁H₁₁FN₂S.
  • SMILES notation : CC1=C(C=CC(=C1)F)NCC2=CN=CS2.
  • InChIKey : VRHNHVSCMCNRCR-UHFFFAOYSA-N (derived from analogous structures).

The structural arrangement ensures distinct electronic effects: the electron-withdrawing fluorine atom at position 3 influences the aromatic ring’s reactivity, while the thiazole moiety introduces heterocyclic complexity.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₁FN₂S confirms the presence of 11 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom.

Molecular Weight Calculation

  • Carbon (C): 12.01 g/mol × 11 = 132.11 g/mol
  • Hydrogen (H): 1.008 g/mol × 11 = 11.09 g/mol
  • Fluorine (F): 19.00 g/mol × 1 = 19.00 g/mol
  • Nitrogen (N): 14.01 g/mol × 2 = 28.02 g/mol
  • Sulfur (S): 32.07 g/mol × 1 = 32.07 g/mol
  • Total : 132.11 + 11.09 + 19.00 + 28.02 + 32.07 = 222.28 g/mol .

This molecular weight aligns with high-resolution mass spectrometry (HRMS) data reported for similar fluoroaniline derivatives. The compound’s purity, typically ≥95% in commercial samples, is verified via chromatographic methods.

Isomeric Considerations
Structural isomers such as 5-fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline (CAS 1342214-91-8) differ only in the fluorine substituent’s position on the benzene ring. Such positional isomers exhibit distinct physicochemical properties, underscoring the importance of precise nomenclature.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

3-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11FN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3

InChI Key

IEPQFFMYSNIYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-Fluoro-2-methyl Aniline

Methodology:

  • Starting Material: 2-Methyl-3-nitroaniline (commercially available or synthesized via nitration of 2-methylaniline).
  • Fluorination: Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions, targeting the 3-position.

Reaction Conditions:

Parameter Details
Fluorinating agent Selectfluor or NFSI
Solvent Acetonitrile or dichloromethane
Temperature 0°C to room temperature
Reaction time 2–4 hours

Outcome: Selective fluorination at the 3-position yields 3-fluoro-2-methyl aniline after reduction of the nitro group if necessary.

Attachment of the Thiazol-5-ylmethyl Group

Step 2: Synthesis of Thiazol-5-ylmethyl Derivative

Methodology:

  • Starting Material: Thiazole-5-carboxaldehyde or Thiazole-5-methylamine.
  • Reaction: Nucleophilic substitution or reductive amination to attach the methyl group to the nitrogen atom of the thiazole ring, forming thiazol-5-ylmethylamine .

Reaction Conditions:

Parameter Details
Reagents Formaldehyde or methylating agents (e.g., methyl iodide)
Catalyst Sodium hydride or potassium carbonate
Solvent Dimethylformamide (DMF) or ethanol
Temperature Reflux conditions (~80°C)
Reaction time 4–8 hours

Step 3: Coupling to the Aniline Core

The key step involves forming a methylene linkage between the aniline nitrogen and the thiazole ring:

  • Method: Nucleophilic substitution of the aniline amino group with a suitable electrophilic intermediate, such as chloromethyl thiazole derivatives, or via Mitsunobu reaction .

Reaction Conditions:

Parameter Details
Reagents Chloromethyl thiazole derivative or formaldehyde
Catalyst Triphenylphosphine (for Mitsunobu) or base (e.g., potassium carbonate)
Solvent Tetrahydrofuran (THF) or acetonitrile
Temperature Room temperature to reflux
Reaction time 12–24 hours

Incorporation of Fluorine and Final Purification

Step 4: Fluorination of the Methyl Group

  • Method: Electrophilic fluorination using reagents like Selectfluor under controlled conditions to selectively fluorinate the methyl group attached to the nitrogen or aromatic ring, depending on the desired position.

Reaction Conditions:

Parameter Details
Reagents Selectfluor
Solvent Acetonitrile
Temperature 0°C to room temperature
Reaction time 1–3 hours

Step 5: Purification

  • Techniques: Column chromatography using silica gel, recrystallization from suitable solvents (e.g., ethanol or ethyl acetate), and characterization via NMR, MS, and IR spectroscopy.

Data Table: Summary of Key Reaction Conditions

Step Reaction Reagents Solvent Temperature Reaction Time Yield (%)
1 Fluorination of 2-methyl-3-nitroaniline Selectfluor/NFSI Acetonitrile 0°C–RT 2–4 hours ~70–85
2 Synthesis of thiazol-5-ylmethylamine Formaldehyde / Methylating agent DMF/Ethanol Reflux 4–8 hours ~65–75
3 Coupling of aniline and thiazole Chloromethyl derivative Acetonitrile RT–Reflux 12–24 hours ~60–80
4 Fluorination of methyl group Selectfluor Acetonitrile 0°C–RT 1–3 hours ~70–85

Research Findings and Considerations

  • Selectivity: Electrophilic fluorination techniques such as using Selectfluor provide high regioselectivity, crucial for obtaining the desired fluorinated product without over-fluorination.
  • Yield Optimization: Reaction parameters like temperature, solvent, and molar ratios significantly influence yield and purity.
  • Safety: Fluorinating agents are reactive; proper handling and safety protocols are mandatory.
  • Scalability: The outlined methods are adaptable for scale-up with appropriate modifications in reaction vessel design and process control.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is a chemical compound with applications in medicinal chemistry, particularly as a potential lead compound. Research indicates its promise as an inhibitor of cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle.

Scientific Research Applications

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is explored in scientific research for several applications:

  • Medicinal Chemistry It is investigated as a potential lead compound because it has a specific combination of fluorine substitution and thiazole functionality, which may provide enhanced potency and selectivity compared to other similar compounds.
  • CDK Inhibition The compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting CDK9, affecting transcriptional control and promoting apoptosis in tumor cells.
  • Antimicrobial and Antifungal Properties The thiazole moiety contributes to its antimicrobial and antifungal properties, making it a candidate for further pharmacological studies.
  • Binding Affinity Interaction studies have demonstrated that 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline effectively binds to specific biological targets, particularly kinases involved in cell cycle regulation. The thiazole ring enhances hydrophobic interactions and hydrogen bonding with key amino acid residues within the active sites of these enzymes, leading to potent inhibition.

Potential Therapeutic Effects

The exploration of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline extends to its potential therapeutic effects, especially its antimicrobial and anticancer properties. The thiazole moiety, a versatile standalone structure, contributes significantly to these activities . Thiazole-containing molecules have demonstrated diverse biological activities, including anticonvulsant, anticancer, and antimicrobial effects .

Several compounds share structural similarities with 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline, influencing their biological activities:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)anilineFluorine at the second positionInhibitor of cyclin-dependent kinases
4-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)anilineFluorine at the fourth positionAntimicrobial and anticancer properties
3-Bromo-2-methyl-N-(thiazol-5-ylmethyl)anilineBromine substituent instead of fluorineIncreased enzyme inhibition
4-Methyl-N-(thiazol-5-ylmethyl)anilineMethyl group onlyPotential CDK inhibitor

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of biological pathways .

Comparison with Similar Compounds

3-Fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline (CAS 1466049-45-5)

  • Molecular Formula : C₁₁H₁₁FN₂S
  • Molecular Weight : 222.28 g/mol
  • Key Differences: The thiazole ring has a 4-methyl substitution instead of the aniline’s 2-methyl group.
  • Implications : The 4-methyl thiazole substitution may alter intermolecular interactions, such as hydrogen bonding with protein targets, compared to the target compound’s unsubstituted thiazole .
Property 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline 3-Fluoro-N-[(4-methylthiazol-5-yl)methyl]aniline
Molecular Formula C₁₁H₁₁FN₂S C₁₁H₁₁FN₂S
Thiazole Substitution None 4-Methyl
Aniline Substitution 2-Methyl, 3-Fluoro 3-Fluoro (no 2-methyl)
Molecular Weight 222.28 g/mol 222.28 g/mol

Simple Fluoro-Aniline Derivatives

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

  • Molecular Formula : C₇H₅F₄N
  • Molecular Weight : 179.11 g/mol
  • Key Differences: Contains a trifluoromethyl group at the 5-position and a fluoro group at the 2-position.
  • Implications : The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity of the aniline ring compared to the target compound’s electron-donating methyl group .

Boron-Containing Aniline Derivatives

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 2121512-12-5)

  • Molecular Formula: C₁₃H₁₈BFNO₂
  • Key Differences :
    • Features a boronate ester at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
    • The N-methyl group reduces hydrogen-bonding capacity compared to the thiazolylmethyl group.
  • Implications : The boronate ester enhances utility in synthetic chemistry but reduces bioavailability due to increased hydrophobicity .

Thiazolylmethyl Carbamate Derivatives (Pharmaceutical Context)

Examples from Pharmacopeial Forum (PF 43(1), 2017):

  • Thiazol-5-ylmethyl carbamates (e.g., compounds f, g, h in ) often appear as synthetic impurities or degradation products in pharmaceuticals.
  • Key Differences: These compounds include carbamate linkages and complex side chains (e.g., hydroxypropoxycarbonylamino groups). The target compound lacks the carbamate functionality, suggesting differences in metabolic stability and toxicity profiles .

Research Findings and Data

Electronic and Steric Effects

  • The thiazole ring in the target compound may engage in hydrogen bonding with biomolecular targets, as suggested by graph set analysis in crystallography studies .

Pharmacological Implications

  • Thiazolylmethyl carbamates () are prone to hydrolysis, whereas the target compound’s aniline-thiazole linkage is likely more stable under physiological conditions, suggesting improved drug-like properties .

Biological Activity

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and its antimicrobial properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline includes a fluorine atom at the 3-position of the aniline ring and a thiazole moiety. This unique combination enhances its biological activity and selectivity for specific targets.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline exhibits significant inhibitory effects on CDK9, a critical regulator of the cell cycle. The inhibition of CDK9 leads to altered transcriptional control and promotes apoptosis in tumor cells, making this compound a candidate for cancer therapy. The effectiveness in various cancer cell lines has been documented, with IC50 values indicating potent activity against specific types of cancer cells .

Antimicrobial Properties

The thiazole ring contributes to the compound's antimicrobial and antifungal properties. Studies have shown that derivatives containing thiazole exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for various bacterial strains have demonstrated promising results, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR analysis of compounds similar to 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline reveals that modifications to the thiazole and aniline moieties can significantly impact biological activity. For instance:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)anilineFluorine at the second positionInhibitor of cyclin-dependent kinases
4-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)anilineFluorine at the fourth positionAntimicrobial and anticancer properties
3-Bromo-2-methyl-N-(thiazol-5-ylmethyl)anilineBromine substituent instead of fluorineIncreased enzyme inhibition
4-Methyl-N-(thiazol-5-ylmethyl)anilineMethyl group onlyPotential CDK inhibitor

The presence of the fluorine atom is particularly noted for enhancing binding affinity to biological targets, which is crucial for its inhibitory effects on CDKs.

Case Studies

Several studies have highlighted the efficacy of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline in various biological contexts:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound effectively induces apoptosis in multiple cancer cell lines by targeting CDK9. The compound's ability to disrupt cell cycle progression was confirmed through flow cytometry analysis .
  • Antimicrobial Testing : The compound was tested against a range of microbial strains, showing significant antibacterial activity with MIC values ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions starting with halogenated aniline derivatives and thiazole-containing precursors. Key steps include:

  • Friedel-Crafts alkylation to introduce the thiazole moiety, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Nucleophilic substitution for fluorine incorporation, optimized at 60–80°C with KF or CsF as bases .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Yield improvements focus on temperature control (avoiding side reactions) and catalyst selection (e.g., Pd/C for hydrogenation steps). Parallel reaction monitoring using HPLC or TLC ensures intermediate stability .

Q. How can the structural integrity of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., fluorine at C3, methyl at C2) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₂FN₃S; calc. 237.07 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of the thiazole-aniline linkage and spatial arrangement .

Q. What preliminary biological screening assays are suitable for this compound?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) for Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiazole group’s metal-binding capacity .

Advanced Research Questions

Q. How does the fluorine substituent at position 3 influence binding affinity compared to other halogenated analogs?

The 3-fluoro substituent enhances electrophilicity and hydrogen-bonding potential , leading to stronger interactions with target proteins. Comparative studies show:

CompoundSubstituentIC₅₀ (µM) vs. Kinase X
3-Fluoro analogF0.45 ± 0.02
4-Chloro analogCl1.20 ± 0.15
4-Bromo analogBr2.10 ± 0.30
Fluorine’s smaller van der Waals radius reduces steric hindrance, improving fit into hydrophobic pockets .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability . Strategies include:

  • Prodrug modification : Adding acetyl or PEG groups to enhance solubility .
  • Pharmacokinetic profiling : LC-MS/MS to track metabolite formation and plasma half-life .
  • 3D tumor spheroid models : Mimicking in vivo tissue penetration better than monolayer cultures .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to ATP-binding pockets (e.g., EGFR kinase) using the thiazole ring as an anchor .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with activity (fluorine’s σₚ value = +0.06 enhances electron withdrawal) .

Q. What strategies mitigate thiazole ring oxidation during long-term storage?

  • Inert atmosphere storage : Argon or nitrogen gas to prevent radical-mediated oxidation .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) reduces hydrolytic degradation .
  • Antioxidant additives : 0.1% BHT or ascorbic acid in DMSO stock solutions .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Core modifications : Vary substituents at C2 (methyl vs. ethyl) and C5 (thiazole vs. triazole) .
  • Bioisosteric replacement : Substitute fluorine with trifluoromethyl or cyano groups to assess electronic effects .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase .

Q. What analytical techniques resolve enantiomeric impurities in chiral analogs?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Detects optical activity of enantiomers at 220–260 nm .

Q. How to address low solubility in aqueous assays?

  • Co-solvent systems : 10% DMSO/PBS (v/v) with sonication for uniform dispersion .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (50–100 nm) improves cellular uptake .

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